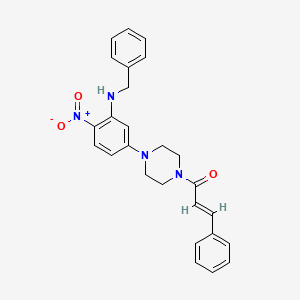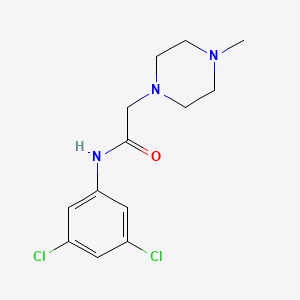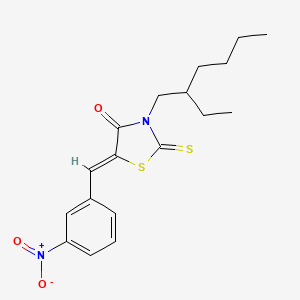
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline, also known as BCPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPN belongs to the class of nitroanilines and is a derivative of piperazine.
作用机制
The mechanism of action of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the inhibition of various enzymes and proteins that are responsible for the development of diseases. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to inhibit the activity of caspases, which are responsible for the induction of apoptosis in cancer cells. It also inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to inhibit the activity of MAO-B, an enzyme responsible for the breakdown of dopamine, which is depleted in Parkinson's disease.
Biochemical and physiological effects:
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are responsible for oxidative stress. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has also been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to increase the levels of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease.
实验室实验的优点和局限性
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline is also soluble in various solvents, which makes it suitable for various analytical techniques such as NMR spectroscopy and HPLC. However, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has some limitations for lab experiments. It is highly toxic and should be handled with extreme care. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline is not suitable for in vivo experiments as it has poor bioavailability.
未来方向
There are several future directions for the research on N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline. One of the potential applications of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is required to understand the mechanism of action of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline in these diseases and to develop more potent derivatives. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has shown promising results in the treatment of cancer, and further research is required to develop more effective anticancer drugs based on N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline. Finally, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has potential applications in the field of materials science, and further research is required to explore its properties as a functional material.
Conclusion:
In conclusion, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the reaction between 4-cinnamoyl-1-piperazinecarboxylic acid and N-benzyl-2-nitroaniline in the presence of a suitable catalyst. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline, and further studies are required to explore its potential applications.
合成方法
The synthesis of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the reaction between 4-cinnamoyl-1-piperazinecarboxylic acid and N-benzyl-2-nitroaniline in the presence of a suitable catalyst. The reaction takes place in a solvent, and the product is obtained through filtration and recrystallization. The purity of the product is confirmed through various analytical techniques such as NMR spectroscopy and elemental analysis.
科学研究应用
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to reduce the toxicity of MPTP, a neurotoxin that causes Parkinson's disease.
属性
IUPAC Name |
(E)-1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-26(14-11-21-7-3-1-4-8-21)29-17-15-28(16-18-29)23-12-13-25(30(32)33)24(19-23)27-20-22-9-5-2-6-10-22/h1-14,19,27H,15-18,20H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFPABVBJFJLAB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-phenylprop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)




![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5302148.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)
![N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide](/img/structure/B5302166.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)